3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[2,3-d]pyrimidin-4(3H)-one core structure, which can be modified with various substituents to create a wide range of compounds with different properties and activities.
Synthesis Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through various methods. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The exact structure will depend on the specific substituents attached to the thieno[2,3-d]pyrimidin-4(3H)-one core.Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can react with activated alkynes to form mixtures of pyrimido[5’,4’:4,5]thieno[3,2-d]azocines and spiro[pyridine-4,5’-thieno[2,3-d]pyrimidines] .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Synthesis and Chemical Reactions
- Novel Synthesis Routes : Innovative synthetic routes have been developed for the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, offering new analgesic and anti-inflammatory agents, highlighting the compound's significant potential in medical research (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
- Green Chemistry Approaches : A study demonstrated a green, rapid method for synthesizing novel pyrido[2,3-d]pyrimidine derivatives using a one-pot, three-component approach that emphasizes the importance of environmentally friendly methods in chemical synthesis (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).
Biological Evaluation
- Anti-HIV Activity : Research into 2-thioxopyrimidin-4(1H)-one derivatives has shown that certain compounds exhibit moderate to good activities against HIV-1, with specific analogues demonstrating potent anti-HIV-1 activity, indicating potential use in antiretroviral therapy (Khalifa & Al-Omar, 2014).
- Antitumor Properties : Studies on new 2-S-4,5,6-substituted pyrimidines have explored their preparation and antitumor properties, showing that these compounds hold promise for cancer treatment (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2011).
Advanced Materials and Catalysis
- Catalytic Applications : The use of HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst for synthesizing pyrimidine derivatives underlines the importance of catalysis in modern organic synthesis, providing efficient and sustainable methods for creating complex molecules (Mohsenimehr et al., 2014).
Future Directions
properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)6-3-5-14-7(6)10-9(11)13/h2-3,5H,1,4H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGZFBMKNURDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368456 | |
Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
51550-04-0 | |
Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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